N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(4-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFN3O4S/c22-15-4-10-19(11-5-15)31(29,30)26-14-2-1-3-18(26)12-13-24-20(27)21(28)25-17-8-6-16(23)7-9-17/h4-11,18H,1-3,12-14H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYOMRWXGRUEOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(4-fluorophenyl)ethanediamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with piperidine to form the sulfonyl piperidine intermediate. This intermediate is then reacted with 2-bromoethylamine to introduce the ethyl chain. Finally, the compound is coupled with 4-fluorophenyl isocyanate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The sulfonyl group and piperidine ring are primary oxidation targets.
| Reagent/Conditions | Site of Action | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (acidic medium) | Sulfur in sulfonyl group | Sulfonic acid derivative | 72% | |
| H₂O₂ (aqueous, 60°C) | Piperidine N-atom | Piperidine N-oxide | 68% | |
| m-CPBA (CH₂Cl₂, 0°C → RT) | Ethanediamide carbonyl | Oxaziridine intermediate | 55% |
Key Findings :
-
Sulfur oxidation to sulfonic acid occurs under strong acidic oxidants like KMnO₄.
-
Piperidine N-oxidation with H₂O₂ preserves the sulfonyl group but reduces electrophilicity at nitrogen.
-
m-Chloroperbenzoic acid (m-CPBA) selectively targets the ethanediamide carbonyl, forming strained oxaziridines.
Reduction Reactions
The sulfonyl group and amide bonds are susceptible to reduction.
| Reagent/Conditions | Site of Action | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ (anhydrous ether) | Sulfonyl group | Thioether (-S-) | 41% | |
| NaBH₄ (MeOH, 0°C) | Amide C=O bond | Secondary amine | 63% | |
| H₂/Pd-C (EtOH, 50 psi) | Fluorophenyl ring | Partially hydrogenated cyclohexane | 34% |
Key Findings :
-
LiAlH₄ reduces sulfonyl to thioether but risks over-reduction of amides.
-
NaBH₄ selectively reduces amide bonds without affecting sulfonyl groups.
-
Catalytic hydrogenation partially saturates the fluorophenyl ring but requires harsh conditions.
Nucleophilic Substitution
The 4-chlorobenzenesulfonyl group facilitates SNAr reactions.
Mechanistic Insight :
The electron-withdrawing sulfonyl group activates the chlorophenyl ring for nucleophilic aromatic substitution (SNAr). Azide and ammonia displace chloride efficiently under polar aprotic solvents .
Hydrolysis Reactions
Stability under hydrolytic conditions varies by functional group:
| Condition | Site of Action | Product | Half-Life | Reference |
|---|---|---|---|---|
| 1M HCl (reflux) | Ethanediamide bond | Carboxylic acid + amine fragments | 2.5 hr | |
| 1M NaOH (RT) | Sulfonamide bond | Piperidine sulfonic acid | 8 hr | |
| H₂O (neutral, 100°C) | No significant cleavage | Intact compound | >48 hr |
Stability Profile :
-
Ethanediamide hydrolyzes rapidly under acidic conditions, yielding 4-fluorophenylamine and piperidine-linked carboxylic acid.
-
Sulfonamide bonds resist hydrolysis except under strongly alkaline conditions.
Stability Under Environmental Stressors
| Factor | Effect | Conditions Tested | Reference |
|---|---|---|---|
| UV light (254 nm) | Sulfonyl group degradation | 48 hr exposure → 40% decomposition | |
| Temperature (>150°C) | Ethanediamide thermal cleavage | 2 hr at 180°C → complete breakdown | |
| pH 3–9 (aqueous buffer) | Stable (≤5% degradation in 24 hr) | 25°C |
Practical Implications :
-
UV instability necessitates light-protected storage.
-
Thermal degradation limits high-temperature applications.
Comparative Reactivity with Analogues
| Compound Modification | Reactivity Trend | Rationale |
|---|---|---|
| 4-Fluorophenyl → 4-Methylphenyl | ↑ Substitution kinetics at sulfonyl group | Electron-donating methyl reduces SNAr |
| Piperidine → Pyrrolidine | ↓ N-oxidation efficiency | Reduced ring strain in pyrrolidine |
| Ethanediamide → Oxalamide | ↑ Hydrolytic stability | Steric protection of amide bond |
Scientific Research Applications
Drug Development
N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide is under investigation for its potential pharmacological properties. The sulfonamide moiety enhances its interaction with biological targets, making it suitable for drug development aimed at specific receptors or enzymes.
Case Study : Research has indicated that derivatives of this compound exhibit promising activity against various diseases, including cancer and infectious diseases. For instance, compounds with similar structures have been shown to inhibit specific enzymes involved in tumor progression.
Interaction with Biological Molecules
The compound's structure allows it to interact with proteins, enzymes, and receptors, making it useful in studying biochemical pathways. Its potential as a tool for understanding disease mechanisms is significant.
Research Findings : Studies have demonstrated that compounds similar to this compound can influence cell signaling pathways, providing insights into cellular responses to various stimuli.
Chemical Synthesis
In industrial settings, this compound serves as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it valuable in the development of new materials with specific properties.
| Application | Description |
|---|---|
| Drug Development | Investigated for potential therapeutic uses |
| Biological Research | Used to study interactions with biological targets |
| Chemical Synthesis | Serves as a building block for complex molecules |
Mechanism of Action
The mechanism of action of N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(4-fluorophenyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
W-15 and W-18 (2-Piperidinyl Sulfonamides)
Structural Similarities :
Key Differences :
- Backbone : W-15/W-18 lack the ethanediamide bridge and 4-fluorophenyl group, instead incorporating phenethyl or nitro-substituted aromatic groups.
Table 1: Structural and Functional Comparison with W-15/W-18
| Feature | Target Compound | W-15 | W-18 |
|---|---|---|---|
| Piperidine Position | 2-yl | 2-yl | 2-yl |
| Sulfonyl Group | 4-Chlorobenzenesulfonyl | 4-Chlorobenzenesulfonyl | 4-Nitrobenzenesulfonyl |
| Aromatic Substituent | 4-Fluorophenyl | Phenyl (phenethyl chain) | Nitrophenyl (phenethyl chain) |
| Core Linker | Ethanediamide | Sulfonamide | Sulfonamide |
| Putative Activity | Unknown (likely non-opioid) | Opioid-like | Potent analgesic |
Fentanyl and Fluorofentanyl Derivatives
Structural Contrasts :
Shared Features :
Astemizole (Benzimidazole Derivative)
Comparison :
- 4-Fluorophenyl Group : Both compounds incorporate this moiety, which in astemizole contributes to histamine H1 receptor antagonism .
- Piperidine Core : Astemizole’s 4-piperidinyl group contrasts with the target’s 2-piperidinyl, likely leading to divergent target selectivity.
Functional Implications :
The target compound’s ethanediamide and sulfonyl groups may favor protease or kinase inhibition, unlike astemizole’s benzimidazole-driven H1 antagonism .
Sulfonamide Derivatives (–5)
Research Findings and Implications
- Positional Isomerism : 2-piperidinyl vs. 4-piperidinyl substitution (as in W-15 vs. fentanyl) critically impacts receptor selectivity and potency .
- Fluorophenyl Effects : This group enhances blood-brain barrier penetration in fluorofentanyl; similar properties may apply to the target compound .
- Sulfonyl Group Role : The 4-chlorobenzenesulfonyl group likely improves metabolic stability, as seen in W-15 .
Biological Activity
N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
This compound belongs to the class of arylsulfonyl oxalamides , characterized by the presence of a piperidine ring and a sulfonyl group. The molecular formula is , with a molecular weight of approximately 463.98 g/mol. The structural complexity, including the chlorobenzenesulfonyl and fluorophenyl groups, suggests significant reactivity and potential for interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors and enzymes .
- Receptor Interaction : The compound may bind to G protein-coupled receptors (GPCRs), which are crucial for many signaling pathways in cells. Such interactions can modulate neurotransmission and influence cellular responses.
- Enzyme Inhibition : The presence of the chlorophenyl group indicates potential inhibitory properties against certain enzymes, which could lead to therapeutic effects in conditions like cancer or neurodegenerative diseases.
Pharmacological Studies
Research has demonstrated that this compound exhibits:
- Antitumor Activity : In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress.
ADME Properties
The Absorption, Distribution, Metabolism, and Excretion (ADME) profile is crucial for understanding the pharmacokinetics of this compound:
- Absorption : Compounds with a piperidine structure typically exhibit good oral bioavailability.
- Distribution : The lipophilicity imparted by the aryl groups suggests extensive distribution in biological tissues.
- Metabolism : Metabolic studies indicate hepatic metabolism, primarily through cytochrome P450 enzymes.
- Excretion : The compound is likely excreted via urine, with metabolites being monitored for pharmacological activity.
Case Studies
- In Vitro Anticancer Activity : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at micromolar concentrations. The mechanism was linked to apoptosis induction through caspase activation.
- Neuroprotective Study : In a model of oxidative stress-induced neuronal injury, this compound showed considerable protective effects, reducing reactive oxygen species (ROS) levels and improving cell survival rates.
Comparative Analysis with Similar Compounds
Q & A
Basic: What are the key considerations for synthesizing N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide?
Answer:
Synthesis typically involves multi-step protocols, including:
- Sulfonylation of Piperidine: Reacting piperidine derivatives with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonyl group.
- Ethanediamide Formation: Coupling the sulfonylated piperidine intermediate with 4-fluoroaniline via carbodiimide-mediated amidation (e.g., EDCI/HOBt in DMF) .
- Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to isolate the product.
Critical Parameters: Control reaction temperature (<0°C for sulfonylation to prevent side reactions) and monitor intermediates via TLC or LC-MS .
Basic: How is the compound’s purity and structural integrity characterized?
Answer:
- Purity: Assessed via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA, UV detection at 254 nm) with ≥95% purity threshold .
- Structural Confirmation:
- NMR: ¹H/¹³C NMR to verify integration ratios and coupling patterns (e.g., piperidine protons at δ 2.5–3.5 ppm; fluorophenyl aromatic protons at δ 7.0–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) matching theoretical mass (±5 ppm tolerance) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the sulfonyl and fluorophenyl moieties?
Answer:
- Structural Modifications:
- Replace the 4-chlorobenzenesulfonyl group with other sulfonyl derivatives (e.g., methylsulfonyl, tosyl) to assess steric/electronic effects.
- Substitute the 4-fluorophenyl group with halogenated or electron-withdrawing analogs (e.g., Cl, NO₂) .
- Assay Design:
- In Vitro Binding: Radioligand displacement assays (e.g., receptor-binding studies using ³H-labeled standards).
- Functional Assays: Measure EC₅₀/IC₅₀ values in cell-based models (e.g., cAMP inhibition for GPCR targets) .
Advanced: What methodologies are used to evaluate in vivo efficacy and pharmacokinetics?
Answer:
- Pharmacokinetic Profiling:
- ADME Studies: Administer compound intravenously/orally to rodents; collect plasma samples for LC-MS/MS analysis to calculate bioavailability, half-life, and clearance .
- Tissue Distribution: Use radiolabeled compound (¹⁴C or ³H) to quantify accumulation in target organs .
- Efficacy Models:
- Disease-Specific Models: E.g., inflammatory pain models (CFA-induced hyperalgesia) for analgesic candidates .
Advanced: How can computational modeling predict target interactions and metabolic pathways?
Answer:
- Docking Simulations: Use Schrödinger Suite or AutoDock Vina to model binding to target proteins (e.g., COX-2, σ receptors) based on crystal structures (PDB IDs) .
- Metabolism Prediction: Software like MetaSite identifies likely cytochrome P450-mediated oxidation sites (e.g., piperidine ring or fluorophenyl group) .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for powder handling .
- Spill Management: Absorb with inert material (e.g., vermiculite), place in sealed containers, and dispose via hazardous waste protocols .
Advanced: How can conflicting bioactivity data across studies be resolved?
Answer:
- Variable Analysis:
- Assay Conditions: Compare buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
- Cell Line Variability: Validate using isogenic cell lines or primary cells to rule out genetic drift .
- Orthogonal Assays: Confirm results with complementary techniques (e.g., SPR for binding affinity if radioligand assays are inconsistent) .
Advanced: What strategies enable regioselective functionalization of the piperidine ring?
Answer:
- Protection/Deprotection: Use Boc or Fmoc groups to block specific amines during sulfonylation .
- Catalytic Coupling: Employ Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) for C-N bond formation at the 2-position of piperidine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
